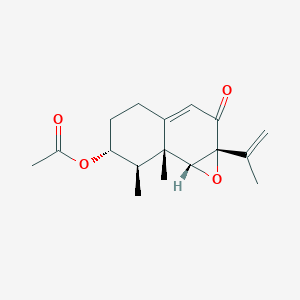

3-Acetyl-13-deoxyphomenone

Beschreibung

3-Acetyl-13-deoxyphomenone is a sesquiterpene compound first isolated from marine-derived fungi, notably Penicillium copticola and Penicillium sp. BL27-2 . Structurally, it belongs to the eremophilane family, characterized by a bicyclic carbon skeleton. The compound is distinguished by an acetyl group at the C-3 position and the absence of an oxygen functional group at C-13 (hence "deoxy") . Its molecular formula and stereochemical details remain unspecified in the provided evidence, but its identification relies on spectroscopic comparisons with known compounds .

Pharmacologically, 3-acetyl-13-deoxyphomenone exhibits potent antitumor activity, as demonstrated in a 2007 patent by Shenyang Pharmaceutical University, where it showed strong cytotoxicity against cancer cells .

Eigenschaften

IUPAC Name |

[(1aR,6R,7R,7aR,7bR)-7,7a-dimethyl-2-oxo-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-6-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-9(2)17-14(19)8-12-6-7-13(20-11(4)18)10(3)16(12,5)15(17)21-17/h8,10,13,15H,1,6-7H2,2-5H3/t10-,13+,15+,16+,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAABNZJDJAYFFQ-CRJBSTRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-13-deoxyphomenone typically involves the use of sesquiterpene precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the naphtho[1,2-b]oxiren structure. The acetylation step is then carried out using acetic anhydride in the presence of a catalyst to yield the final product .

Industrial Production Methods: Industrial production of 3-Acetyl-13-deoxyphomenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetyl-13-deoxyphomenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying sesquiterpenoid chemistry.

Biology: The compound has shown activity against certain pathogens, making it a candidate for antimicrobial research.

Medicine: Research has indicated its potential in antiviral therapies, particularly against the Zika virus.

Wirkmechanismus

The mechanism of action of 3-Acetyl-13-deoxyphomenone involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits viral replication by interfering with viral enzymes and disrupting viral assembly processes. The exact pathways and molecular targets can vary depending on the specific application and organism being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Marine Fungi

3-Acetyl-13-deoxyphomenone shares structural similarities with other sesquiterpenes isolated from marine fungi:

- Sporogen-AO 1: A related sesquiterpene co-isolated with 3-acetyl-13-deoxyphomenone in Penicillium copticola. While both compounds derive from the same fungal source, sporogen-AO 1 lacks the acetyl group at C-3, suggesting differences in bioactivity profiles .

- 6-Dehydropetasol, 7-Hydroxypetasol, and Petasol: These petasane-type sesquiterpenes differ in oxygenation patterns. For example, 6-dehydropetasol features a double bond at C-6, while 7-hydroxypetasol has a hydroxyl group at C-5. These modifications likely influence their solubility and biological targets compared to 3-acetyl-13-deoxyphomenone .

Eremophilane Derivatives

- Microsphaeropsisin (14): An eremophilane metabolite from Microsphaeropsis sp. with a rare trans-configuration of CH3-14 and CH3-14. Unlike 3-acetyl-13-deoxyphomenone, microsphaeropsisin lacks the C-3 acetyl group but demonstrates moderate antifungal activity against Eurotium repens and Ustilago violacea .

Bioactivity Comparison

Key Research Findings

- This unique activity may stem from its acetyl group enhancing membrane permeability or targeting specific cellular pathways.

- Antifungal Activity: Microsphaeropsisin’s antifungal properties contrast with 3-acetyl-13-deoxyphomenone’s antitumor focus, underscoring how minor structural changes (e.g., acetyl group presence/absence) drastically alter bioactivity .

- Synthetic Accessibility: The absence of oxygenation at C-13 in 3-acetyl-13-deoxyphomenone may simplify synthetic modification compared to oxygenated analogues, facilitating derivative development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.